molecular formula C15H16N2O2S2 B2799011 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 710986-67-7

1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2799011
CAS No.: 710986-67-7
M. Wt: 320.43
InChI Key: JOTIOPOVHVOEDO-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a chemical research reagent. This dihydropyrazole (pyrazoline) features a methanesulfonyl group, a 2-methylphenyl ring at the 5-position, and a thiophen-2-yl moiety at the 3-position, making it a compound of significant interest in medicinal chemistry and drug discovery. Pyrazole and dihydropyrazole scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities. These five-membered heterocyclic rings with adjacent nitrogen atoms are known to exhibit anti-inflammatory, antimicrobial, antifungal, anticancer, antioxidant, and analgesic properties. The presence of the methanesulfonyl group is a notable feature, as this substituent is found in potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). The specific substitution pattern on this core structure suggests potential value for investigating new anti-inflammatory agents, given that similar 3,5-diaryl pyrazoline derivatives have been shown to inhibit key inflammatory mediators such as lipoxygenase (LOX) and cytokines like TNF-α and IL-6. Furthermore, the combination of aromatic and heteroaromatic rings (phenyl and thiophene) is a common characteristic in molecules designed to interact with various biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for developing new therapeutic agents. Its structure is consistent with compounds that have demonstrated promise in areas such as inflammation and pain research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(2-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-11-6-3-4-7-12(11)14-10-13(15-8-5-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTIOPOVHVOEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the necessary quality standards for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Biological Activities

1-Methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exhibits a range of biological activities that make it a candidate for medicinal applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential application in cancer therapy .
  • Anti-inflammatory Properties : Compounds containing pyrazole rings have been reported to possess anti-inflammatory effects. This is particularly relevant in treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects : The presence of thiophene moieties in the structure may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrazole derivatives, including 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, demonstrated that these compounds could induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against specific cancer types.

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results indicated that these compounds significantly reduced inflammatory markers and improved clinical symptoms in treated subjects. This suggests their potential use as therapeutic agents for managing inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryReduces inflammatory markers
AntimicrobialInhibits growth of bacteria and fungi

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pyrazoline Derivatives

Compound Name Substituents (Positions 1, 3, 5) Key Electronic Features Planarity of Pyrazoline Ring Reference
Target Compound 1-Methanesulfonyl, 3-Thiophen-2-yl, 5-(2-MePh) Strong electron-withdrawing (sulfonyl), π-rich (thiophene) Near-planar (deviation ≤0.078 Å)
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 1-(4-MePhSO₂), 3-H, 5-Ph Moderate electron-withdrawing (aryl sulfonyl) Planar (similar to target)
5-(4-Methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole 1-Ph, 3-Thiophen-2-yl, 5-(4-MeOPh) Electron-donating (methoxy), π-rich (thiophene) Not reported
1-Benzoyl-3-(2-furyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole 1-Benzoyl, 3-Furyl, 5-Thienyl Electron-withdrawing (benzoyl), π-diverse (furan/thiophene) Not reported

Key Observations :

  • Thiophene and furan substituents at position 3 contribute to π-electron density, but thiophene’s higher aromaticity may improve charge transfer in nonlinear optical (NLO) applications .

Key Observations :

  • Pyrazolines with bulky aryl groups (e.g., fluorenyl) exhibit antimicrobial activity, suggesting the target’s 2-methylphenyl group may confer similar properties .
  • Methanesulfonyl’s electron-withdrawing nature may mimic pyridinoyl or nitro groups in anti-inflammatory analogs, though direct activity data for the target is needed .

Key Observations :

  • The target’s synthesis aligns with conventional cyclo-condensation methods, but microwave-assisted approaches (e.g., ) could improve yield and purity.
  • Higher LogP values for thiophene-containing derivatives (e.g., target compound) suggest enhanced lipid solubility, favoring membrane permeability in drug design .

Biological Activity

1-Methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. The structure of this compound suggests potential pharmacological applications, particularly in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure

The molecular structure of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can be described as follows:

  • Molecular Formula : C12H13N3O2S
  • Molecular Weight : 253.31 g/mol

1. Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds similar to 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that certain pyrazole derivatives can achieve up to 85% inhibition of TNF-α at specific concentrations .

Table 1: Inhibition of Inflammatory Cytokines by Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
1-Methanesulfonyl-Pyrazole61 - 8576 - 9310
Dexamethasone76861

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains. A study involving similar pyrazole derivatives reported effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
1-Methanesulfonyl-PyrazoleE. coli25.1
S. aureus12.5
P. aeruginosa15.0

3. Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties through the inhibition of tumor growth and induction of apoptosis in cancer cells. Compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in therapeutic applications:

  • Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory effects of a series of pyrazole derivatives revealed that certain compounds significantly reduced edema in animal models, demonstrating their potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : In vitro studies showed that modifications to the pyrazole structure enhanced its antibacterial potency against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. What are the established methods for synthesizing 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole?

The synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines in acidic media. For example, a method analogous to pyrazole derivatives involves refluxing (E)-3-(thiophen-2-yl)-1-(2-methylphenyl)prop-2-en-1-one with methanesulfonyl hydrazide in glacial acetic acid, followed by recrystallization from ethanol (similar to protocols in ). Reaction progress is monitored via TLC, and purity is confirmed using HPLC or melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the dihydropyrazole ring (δ 3.0–4.5 ppm for CH₂ protons) and substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm) .
  • IR spectroscopy : To identify functional groups like sulfonyl (SO₂, ~1350–1150 cm⁻¹) and C=N (pyrazole ring, ~1600 cm⁻¹) .
  • Mass spectrometry : For molecular ion ([M+H]⁺) confirmation and fragmentation pattern analysis .

Q. What structural features influence the compound’s reactivity and stability?

The 4,5-dihydro-1H-pyrazole core adopts a twisted conformation, with substituents like the 2-methylphenyl group introducing steric hindrance. The methanesulfonyl group enhances solubility in polar solvents and may stabilize the molecule via intramolecular hydrogen bonding with the pyrazole nitrogen .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, SHELX programs (e.g., SHELXL) refine structures using high-resolution data, resolving ambiguities in substituent orientation (e.g., thiophen-2-yl vs. thiophen-3-yl placement) . Tools like Mercury CSD aid in visualizing packing patterns and hydrogen-bonding networks .

Q. What experimental strategies address contradictions in spectral data (e.g., NMR vs. IR)?

Cross-validation using complementary techniques is essential:

  • If NMR suggests a planar thiophene ring but IR indicates conjugation disruption, SCXRD can confirm spatial arrangement .
  • Discrepancies in molecular weight (MS vs. calculated) may require isotopic labeling or high-resolution MS (HRMS) to rule out impurities .

Q. How can reaction conditions be optimized when conflicting literature reports exist?

Systematic variation of parameters (temperature, solvent, catalyst) combined with Design of Experiments (DOE) methodologies can identify optimal conditions. For instance, microwave-assisted synthesis (e.g., 50–100°C, 1–4 hours) may improve yield compared to traditional reflux methods . Reaction monitoring via in-situ FTIR or Raman spectroscopy provides real-time insights into intermediate formation .

Q. What computational approaches predict biological activity or interaction mechanisms?

Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., cyclooxygenase-2), while Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity . Pharmacophore modeling identifies critical functional groups (e.g., sulfonyl as a hydrogen bond acceptor) .

Q. How do substituent modifications impact pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal that:

  • The methanesulfonyl group enhances metabolic stability but may reduce blood-brain barrier permeability.
  • Thiophen-2-yl substitution improves antiproliferative activity compared to phenyl analogs, likely due to enhanced π-π stacking with DNA .

Methodological Considerations

Q. What protocols validate the compound’s purity for pharmacological assays?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to achieve ≥95% purity .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How are hydrogen-bonding patterns analyzed in crystal structures?

Graph set analysis (e.g., Etter’s rules) categorizes interactions (e.g., R₂²(8) motifs between sulfonyl oxygen and pyrazole NH), while Mercury CSD quantifies bond distances and angles .

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